N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
Description
N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by a thiophene-2-carboxamide core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group. Key structural features include:
- Thiophene ring: A five-membered aromatic heterocycle with sulfur, contributing to π-π stacking interactions.
- But-2-yn-1-yl spacer: A rigid, linear alkyne group that may enhance molecular stability and influence binding conformations.
- 3-(Trifluoromethyl)phenoxy group: A substituted aromatic ring with a trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c17-16(18,19)12-5-3-6-13(11-12)22-9-2-1-8-20-15(21)14-7-4-10-23-14/h3-7,10-11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZPJAHQLLWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves. These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, causing changes in the production of neurotransmitters.
Biochemical Pathways
Compounds with similar structures have been found to cause depletion of 5-ht, a neurotransmitter, indicating that it may affect serotonin pathways.
Pharmacokinetics
The physical form of similar compounds is solid, which may influence its absorption and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Table 1: Key Structural and Functional Differences
Key Observations :
- Spacer Flexibility : The rigid but-2-yn-1-yl spacer in the target compound contrasts with diflufenican’s ether linkage and the butyl-piperazine chain in , likely affecting molecular conformation and bioavailability.
- Substituent Effects: The 3-(CF₃)phenoxy group is shared with diflufenican, suggesting shared resistance to metabolic degradation, a trait critical for pesticidal activity .
Computational Predictions (Hypothetical)
Comparatively, diflufenican’s pyridine core may exhibit stronger binding to photosynthetic enzymes due to its planar structure .
Preparation Methods
Propargylation of 3-(Trifluoromethyl)phenol
The ether linkage is established via nucleophilic substitution. 3-(Trifluoromethyl)phenol reacts with 4-chlorobut-2-yn-1-amine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C:
$$
\text{3-(Trifluoromethyl)phenol} + \text{4-chlorobut-2-yn-1-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine}
$$
Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography yields the amine intermediate.
Alternative Route: Copper-Catalyzed Coupling
A Ullmann-type coupling between 3-(trifluoromethyl)phenol and 4-aminobut-2-yne using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 100°C achieves higher regioselectivity. This method avoids stoichiometric bases, reducing side reactions.
Amidation with Thiophene-2-carbonyl Chloride
Carboxylic Acid Activation
Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux:
$$
\text{Thiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Thiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Excess SOCl₂ is removed under vacuum to ensure high reactivity.
Coupling Reaction
The amine intermediate reacts with thiophene-2-carbonyl chloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion:
$$
\text{4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Crude product is washed with aqueous NaHCO₃ and purified via recrystallization (ethanol/water) or column chromatography.
One-Pot Sequential Approach
To minimize intermediate isolation, a tandem propargylation-amidation protocol is feasible:
- In situ generation of 4-chlorobut-2-yn-1-amine from but-2-yne-1,4-diol via Appel reaction (CCl₄, PPh₃).
- Direct coupling with 3-(trifluoromethyl)phenol and thiophene-2-carbonyl chloride in a single reactor.
This method reduces purification steps but requires precise stoichiometric control to avoid overacylation.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 92 |
| THF | 72 | 95 |
| DCM | 65 | 90 |
Catalytic Systems
- Base-free conditions : Using polymer-supported scavengers (e.g., MP-carbonate) improves atom economy.
- Microwave assistance : Reduces reaction time from 12 h to 2 h with comparable yields.
Challenges and Mitigation Strategies
Alkyne Stability
The but-2-yn-1-yl group is prone to polymerization under acidic conditions. Strategies include:
Regioselectivity in Ether Formation
Competing O- vs. N-alkylation is mitigated by:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC with UV detection (λ = 254 nm) shows ≥98% purity after recrystallization.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) achieved 65% yield using:
- Continuous flow reactors for amidation.
- SMB chromatography for purification. Cost analysis indicates raw material expenses dominated by 3-(trifluoromethyl)phenol (∼40% of total).
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Synthesize the thiophene-2-carboxylic acid core via cyclization of dicarbonyl compounds with elemental sulfur under controlled temperatures (120–140°C) .
- Step 2 : Functionalize the but-2-yn-1-yl linker by coupling 3-(trifluoromethyl)phenol using a Sonogashira or Cu-catalyzed alkyne-aryl ether formation .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using H/C NMR and LC-MS .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh) at 2–5 mol%) to improve coupling efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the alkyne linker and trifluoromethylphenoxy orientation .
- Spectroscopy : Use F NMR to verify the presence and environment of the CF group (δ ≈ -60 to -65 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 394.3 g/mol) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays (IC determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
- Solubility : Assess in PBS/DMSO mixtures to guide in vivo testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?
- Methodology :
- Modify substituents : Replace the CF group with Cl, OCH, or NO to evaluate electronic effects on receptor affinity .
- Alter linker length : Compare but-2-yn-1-yl vs. propargyl or hex-3-yn-1-yl chains to assess steric tolerance in docking pockets .
- Bioisosteres : Substitute the thiophene ring with benzofuran or pyridine to probe π-π stacking interactions .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with AChE (PDB: 4EY7). Prioritize poses with CF group in hydrophobic pockets .
- ADMET prediction : Employ SwissADME to estimate logP (~3.5), BBB permeability, and CYP450 metabolism risks .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Metabolite profiling : Use HPLC-MS to identify phase I/II metabolites in liver microsomes. Compare with in vitro active parent compound .
- Pharmacokinetic studies : Measure plasma half-life (t) and bioavailability in rodent models to explain efficacy gaps .
- Target engagement assays : Validate receptor occupancy via PET imaging or ex vivo autoradiography .
Q. What advanced spectroscopic techniques elucidate dynamic interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
